
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone is a complex organic compound characterized by the presence of multiple functional groups, including chloro, oxo, and diphenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone typically involves multi-step organic reactions. One common method includes the chlorination of cyclohexanone followed by the introduction of the diphenylpropyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3,2-dioxaphospholane-2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,1,1-trimethoxyethane
Uniqueness
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone is unique due to its specific structural features, including the presence of both chloro and diphenylpropyl groups
Properties
Molecular Formula |
C21H20Cl2O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C21H20Cl2O2/c22-19(20(25)16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)21(23)14-8-7-13-17(21)24/h1-6,9-12,18-19H,7-8,13-14H2 |
InChI Key |
VXYDXULHYXNWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
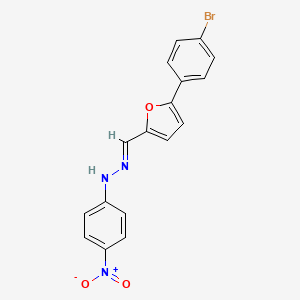
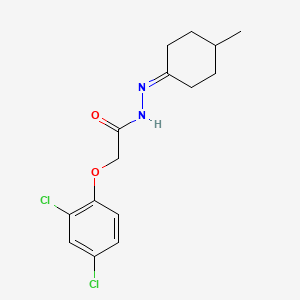
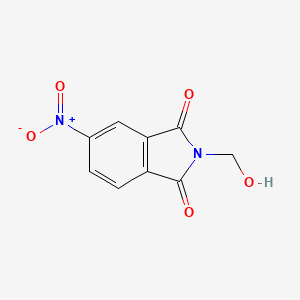
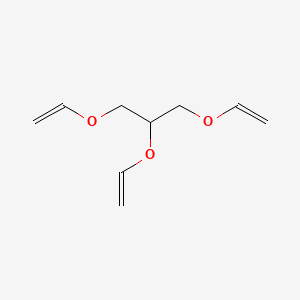
![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)
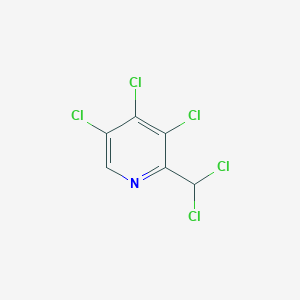
![3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B11703316.png)
![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
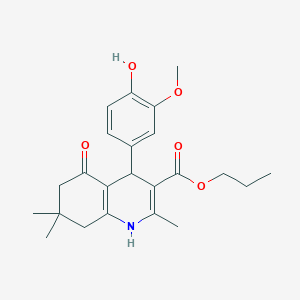
![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703349.png)
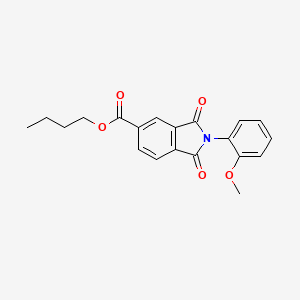
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
